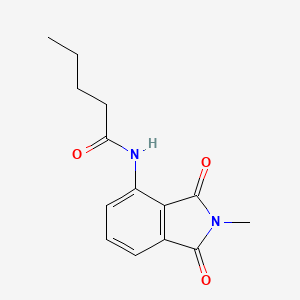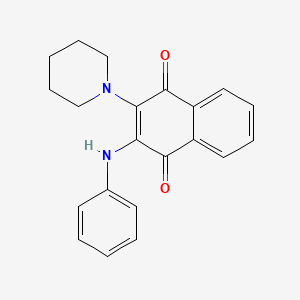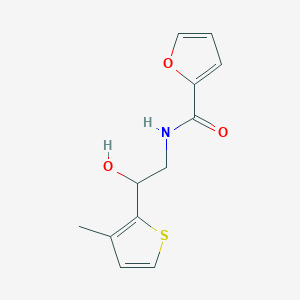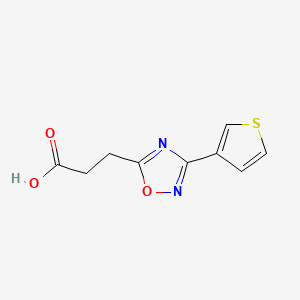
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” is a chemical compound. It’s related to other compounds such as “4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl ” and “Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-3-hydroxy-2-naphthoate ”.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of related compounds has been studied . For instance, the crystal structure of “4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl” has been reported .Chemical Reactions Analysis
The chemical reactions involving related compounds have been investigated . For example, heteroaromatic nitrogen onium salts, which can be linked to phthalimide, contain a fragmentable nitrogen–oxygen bond that can be cleaved homolytically by irradiation with the appropriate wavelength of light .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, the compound “4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate” is photostable in the crystal and does not undergo homolytic N–O bond cleavage as observed in solution .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The structure-activity relationships and biological properties of these derivatives are being studied to unlock their potential as therapeutic agents .
Herbicides
These compounds have also found applications in the development of herbicides . The specific mechanisms of action and effectiveness of these herbicides are subjects of ongoing research.
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 of these compounds make them suitable for use in the production of colorants and dyes . Their unique chemical structure allows for the creation of a wide range of colors and shades.
Polymer Additives
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” and its derivatives can be used as additives in polymers . They can enhance the properties of the polymers, such as their stability, durability, and resistance to environmental factors.
Organic Synthesis
These compounds have diverse chemical reactivity, making them useful in various organic synthesis processes . They can participate in a wide range of chemical reactions, enabling the synthesis of complex organic molecules.
Photochromic Materials
These compounds have potential applications in the development of photochromic materials . Photochromic materials change their color in response to light, and these compounds could enhance the sensitivity and responsiveness of these materials.
Wirkmechanismus
Target of Action
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide is a derivative of N-isoindoline-1,3-dione heterocycles . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . .
Mode of Action
It is known that n-isoindoline-1,3-dione derivatives, to which this compound belongs, have diverse chemical reactivity and promising applications .
Biochemical Pathways
N-isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-4-8-11(17)15-10-7-5-6-9-12(10)14(19)16(2)13(9)18/h5-7H,3-4,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVAOOCMBDEQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2466980.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)

![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2466994.png)
![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)
